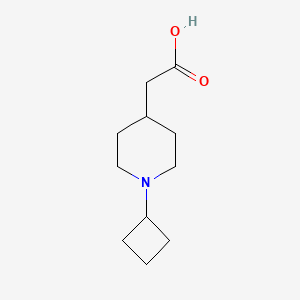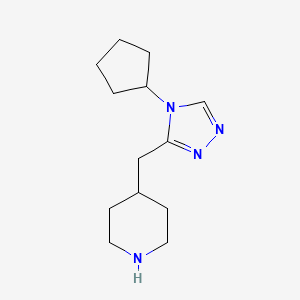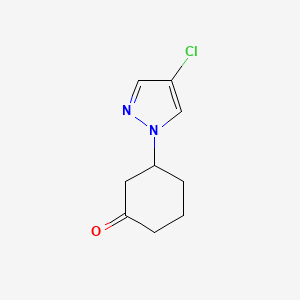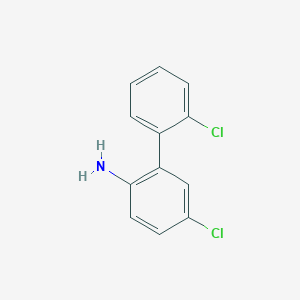
4-Chloro-2-(2-chlorophenyl)aniline
Übersicht
Beschreibung
4-Chloro-2-(2-chlorophenyl)aniline is a chlorinated aniline . It is a compound with the molecular formula C12H9Cl2N . The compound is used in various applications due to its chemical properties .
Synthesis Analysis
The synthesis of 4-Chloro-2-(2-chlorophenyl)aniline involves electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture . Another method involves the reaction of aniline with dichloroethane in the presence of anhydrous sodium carbonate .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(2-chlorophenyl)aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(2-chlorophenyl)aniline can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Reaction Mechanisms
4-Chloro-2-(2-chlorophenyl)aniline and its derivatives are often studied in the context of catalytic processes and reaction mechanisms. For instance, the molecule has been investigated in the degradation of pollutants like aniline and 4-chlorophenol. During these processes, it's essential to understand the formation of intermediates and their role in the overall reaction mechanism. The formation of specific intermediates like 1-methyl-2-thietaniumcarboxylic acid from related compounds has been observed, indicating a potential pathway for the reactivity of similar compounds (Jolivette, Anders, & Kende, 1998). Additionally, the mineralization of 4-chlorophenol and aniline in acidic solutions through catalyzed ozonation is an area of significant research, providing insights into the breakdown of these chemicals in environmental contexts (Sauleda & Brillas, 2001).
2. Materials Science and Polymer Chemistry
In materials science, 4-Chloro-2-(2-chlorophenyl)aniline is utilized in the synthesis of novel materials with unique properties. For example, its derivatives have been used to create polyurethane cationomers with anil groups, revealing interesting photochromic mechanisms and potential applications in fluorescent materials (Buruianǎ et al., 2005). Additionally, research has explored the use of hydroquinone derivatives, such as 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline, in sensors for detecting water pollutants, showcasing the compound's relevance in environmental monitoring (Tahernejad-Javazmi et al., 2018).
3. Environmental Chemistry and Pollution Control
The compound and its derivatives have significant applications in the study and control of environmental pollution. For instance, covalent organic frameworks involving aniline modulation strategies have shown promise in adsorbing pollutants like chlorophenols from water sources, illustrating the compound's utility in improving food safety and environmental health (Xu et al., 2021). Furthermore, modified anilines are identified as intermediates in the biotransformation of carcinogenic substances, indicating a role in understanding and mitigating the impact of hazardous chemicals on human health (Kolar & Schlesiger, 1975).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-(2-chlorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHXWNBXAGEMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-chlorophenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





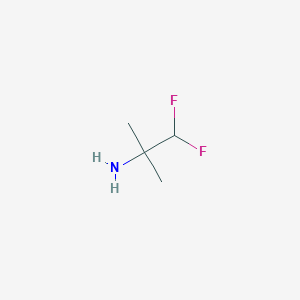
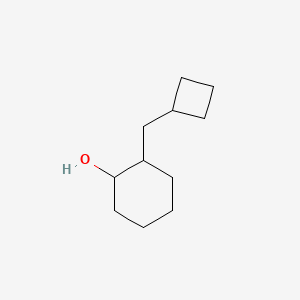
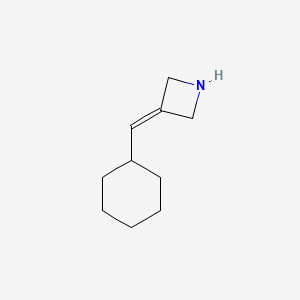
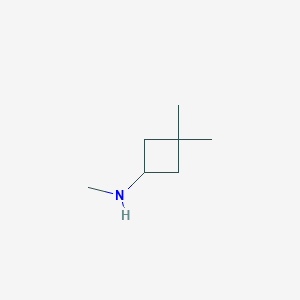
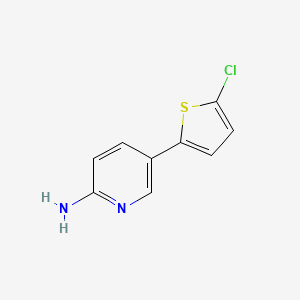
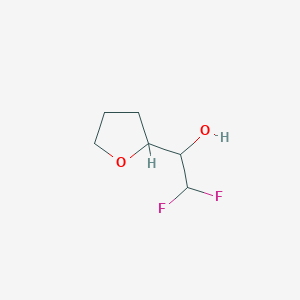
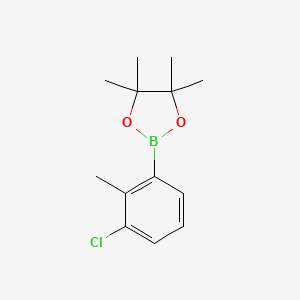
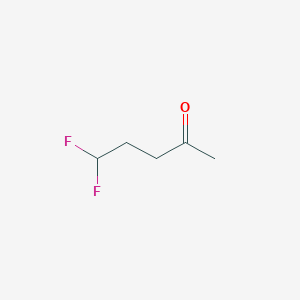
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
